(2Z,NZ)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-(4-nitrophenyl)acrylamide
Description
This compound is a benzothiazole-acrylamide hybrid characterized by a methoxy group at position 4, methyl groups at positions 3 and 7 of the benzothiazole ring, and a 4-nitrophenyl substituent on the acrylamide moiety. The (2Z,NZ) configuration indicates specific stereoelectronic properties, which influence its reactivity and biological interactions. Its synthesis typically involves cyclocondensation of hydrazine derivatives with mercaptoacetic acid or similar reagents under reflux conditions .
Properties
IUPAC Name |
(Z)-N-(4-methoxy-3,7-dimethyl-1,3-benzothiazol-2-ylidene)-3-(4-nitrophenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4S/c1-12-4-10-15(26-3)17-18(12)27-19(21(17)2)20-16(23)11-7-13-5-8-14(9-6-13)22(24)25/h4-11H,1-3H3/b11-7-,20-19? | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZCUVLAFUCZCHW-FFUXSOTRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N(C(=NC(=O)C=CC3=CC=C(C=C3)[N+](=O)[O-])S2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C(=C(C=C1)OC)N(C(=NC(=O)/C=C\C3=CC=C(C=C3)[N+](=O)[O-])S2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,NZ)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-(4-nitrophenyl)acrylamide typically involves a multi-step process. One common method starts with the preparation of the benzo[d]thiazole core, followed by the introduction of the methoxy and dimethyl substituents. The final step involves the formation of the acrylamide linkage with the nitrophenyl group under specific reaction conditions, such as the use of a base like triethylamine and a solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial to achieve high efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
(2Z,NZ)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-(4-nitrophenyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The acrylamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted acrylamide derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to (2Z,NZ)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-(4-nitrophenyl)acrylamide exhibit significant antimicrobial properties. For instance, a study evaluated a series of thiazole derivatives and found that certain substitutions enhanced their effectiveness against various bacterial and fungal strains. The structure-activity relationship (SAR) analysis revealed that specific functional groups contributed to increased potency against pathogens, suggesting that the benzo[d]thiazole moiety plays a crucial role in antimicrobial efficacy .
Anticancer Properties
The compound's potential as an anticancer agent has been explored in several studies. Notably, derivatives of thiazole and acrylamide have been synthesized and tested for their cytotoxic effects on cancer cell lines such as MCF-7 and MDA-MB-231. These studies often employ assays to determine the half-maximal inhibitory concentration (IC50) values, revealing promising results for compounds with structural similarities to this compound .
Synthesis and Evaluation
A recent study synthesized a series of thiazolidinone derivatives, including compounds with similar structural features to the target compound. These derivatives were evaluated for their biological activity against various cancer cell lines. The results indicated that modifications in the aromatic substituents significantly impacted their anticancer activity, with some compounds exhibiting IC50 values in the low micromolar range .
| Compound Structure | IC50 (µM) | Cell Line |
|---|---|---|
| Thiazolidinone 1 | 5.0 | MCF-7 |
| Thiazolidinone 2 | 10.0 | MDA-MB-231 |
| Thiazolidinone 3 | 15.0 | A549 |
Mechanism of Action
The mechanism of action of (2Z,NZ)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-(4-nitrophenyl)acrylamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved could include the inhibition of signal transduction pathways that are crucial for cell proliferation and survival.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Positional Isomers
- 3-Nitrophenyl vs. 4-Nitrophenyl Derivatives
The positional isomer (E)-N-((Z)-4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-(3-nitrophenyl)acrylamide (CAS: 1321710-65-9) differs only in the nitro group’s position (meta vs. para). The para-nitro derivative exhibits stronger electron-withdrawing effects, which may enhance electrophilic reactivity and intermolecular interactions in biological systems. Meta-substituted analogs often show reduced binding affinity due to steric hindrance or altered electronic profiles .
Heterocyclic Core Modifications
- Benzothiazole vs. Thiophene/Triazole Derivatives
Compounds like (Z)-3-(4-nitrophenyl)-N-propyl-2-[(E)-3-(thien-2-yl)acrylamido]acrylamide (5112) replace the benzothiazole with a thiophene ring. Thiophene-containing analogs generally exhibit lower thermal stability and altered solubility profiles due to reduced aromaticity. However, they may display improved pharmacokinetic properties, such as faster metabolic clearance .
Triazole derivatives (e.g., compound 6m) introduce a 1,2,3-triazole ring, enhancing hydrogen-bonding capacity but reducing planarity compared to benzothiazoles. This structural difference often correlates with decreased cytotoxicity in cancer cell lines .
Acrylamide Side-Chain Variations
- Hydroxyphenyl vs. Nitrophenyl Substituents The compound (2Z)-3-(4-hydroxyphenyl)-N-(4-{[(2Z)-3-(4-hydroxyphenyl)-2-propenoyl]amino}butyl)acrylamide features hydroxyphenyl groups instead of nitrophenyl. Hydroxyl groups improve aqueous solubility but reduce membrane permeability. Nitro-substituted analogs, while less soluble, often demonstrate higher potency in enzyme inhibition assays due to stronger electron-deficient character .
Comparative Data Table
Key Research Findings
- Synthetic Accessibility: The target compound’s benzothiazole core is synthesized via cyclocondensation reactions, similar to thiazolidinone derivatives (e.g., 3a-l), but requires anhydrous ZnCl₂ for optimal yields .
- Biological Activity : Nitrophenyl-acrylamide hybrids are potent kinase inhibitors, with para-substituted derivatives outperforming meta-isomers in binding assays .
- Thermal Stability : Benzothiazole derivatives exhibit higher melting points (mp >200°C) compared to thiophene analogs (mp ~160°C) due to enhanced aromatic stabilization .
Biological Activity
The compound (2Z,NZ)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-(4-nitrophenyl)acrylamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the realms of anticancer and antimicrobial effects. This article aims to compile and analyze the available research findings regarding its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a thiazole ring, a methoxy group, and a nitrophenyl moiety, which are critical for its biological interactions.
Research indicates that compounds similar to this compound exhibit their biological effects through several mechanisms:
- Tubulin Interaction : Compounds with a similar structure have been shown to bind to the colchicine site on tubulin, inhibiting microtubule polymerization. This leads to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells .
- Antimicrobial Activity : Studies have demonstrated that thiazole derivatives possess significant antimicrobial properties. The mechanism often involves disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism .
Biological Activity Data
The following table summarizes various studies that have investigated the biological activity of compounds related to this compound.
Case Studies
- Anticancer Efficacy : In vivo studies using human prostate cancer xenografts demonstrated that similar thiazole derivatives significantly reduced tumor size without inducing neurotoxicity at therapeutic doses . These findings suggest a favorable safety profile for potential clinical applications.
- Neuroprotective Effects : A study highlighted the neuroprotective effects of related compounds against acrylamide-induced axonopathy in rats. The administration of these compounds resulted in improved motor function and reduced neuronal damage, indicating their potential for treating neurodegenerative conditions .
Q & A
Q. What are the critical steps in synthesizing the compound, and how are reaction conditions optimized?
The synthesis involves multi-step reactions starting with substituted benzo[d]thiazoles and nitrophenyl derivatives. Key steps include forming the ylidene linkage and acrylamide moiety. Optimization requires:
- Temperature control : Elevated temperatures (70–90°C) improve reaction rates but must avoid decomposition .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol aids in crystallization .
- Catalysts : Bases like triethylamine facilitate coupling reactions, improving yields by 15–20% . Yield optimization often involves iterative adjustments to these parameters, monitored via TLC or HPLC.
Q. Which analytical techniques are essential for confirming the compound’s structure and purity?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify substituent positions (e.g., methoxy at δ 3.8–4.0 ppm) and stereochemistry (Z/E configuration) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ at m/z 446.5) and fragmentation patterns .
- HPLC : Purity >95% is achieved using reverse-phase C18 columns with acetonitrile/water gradients .
Advanced Research Questions
Q. How can computational chemistry predict the compound’s reactivity with biological targets?
- Molecular Docking : Software like AutoDock Vina simulates binding to proteins (e.g., kinases), identifying key interactions:
- Nitrophenyl group forms π-π stacking with aromatic residues.
- Methoxy group participates in hydrogen bonding .
- DFT Calculations : Predict electron distribution, highlighting nucleophilic regions (e.g., acrylamide carbonyl) prone to Michael additions .
- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to prioritize targets for in vitro testing .
Q. What strategies resolve contradictions in reported biological activity data?
- Assay Standardization : Replicate studies under controlled conditions (e.g., pH 7.4, 37°C) to minimize variability .
- Purity Validation : Use HPLC-MS to confirm batch-to-batch consistency; impurities >2% can skew IC50 values .
- Off-Target Screening : Profile against unrelated targets (e.g., GPCRs) to identify non-specific effects .
- Meta-Analysis : Pool data from 3+ independent studies to calculate weighted activity metrics, reducing outlier influence.
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
- Substituent Variation : Synthesize analogs with:
- Halogen replacements (e.g., Cl for NO₂) to assess electron-withdrawing effects .
- Alkyl chain extensions on the thiazole ring to probe hydrophobic interactions .
- Biological Testing : Compare IC50 values across analogs in enzyme inhibition assays (e.g., COX-2) .
- 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate structural features (e.g., nitro group position) with activity .
Q. What methodologies elucidate the compound’s mechanism of action in vitro?
- Biochemical Assays : Measure inhibition of kinases (e.g., EGFR) via fluorescence-based ADP-Glo™ assays .
- Cellular Studies :
- Flow cytometry to assess apoptosis (Annexin V/PI staining) .
- Western blotting for downstream targets (e.g., p-AKT suppression) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) to purified proteins .
Q. How does the compound’s chemical stability influence experimental outcomes?
- Storage Conditions : Store at –20°C under argon to prevent hydrolysis of the acrylamide group; room temperature reduces stability by 50% in 7 days .
- Solvent Compatibility : Avoid aqueous buffers at pH >8, which accelerate degradation; use DMSO stock solutions with ≤0.1% water .
- Stability Monitoring : Track decomposition via weekly HPLC analysis; >5% degradation warrants repurification .
Methodological Tables
Q. Table 1. Synthetic Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 70–80°C | Maximizes rate without by-products |
| Solvent | DMF/Ethanol (3:1) | Balances solubility and crystallization |
| Reaction Time | 12–16 hours | Completes coupling without over-oxidation |
Q. Table 2. Key Biological Assays
| Assay Type | Target | Readout |
|---|---|---|
| Kinase Inhibition | EGFR | IC50 (nM) |
| Apoptosis | Caspase-3 Activation | % Cell Death |
| Binding Affinity | BSA | Kd (µM) |
Q. Table 3. Computational Tools for Mechanism Prediction
| Tool | Application | Output Metrics |
|---|---|---|
| AutoDock Vina | Protein-Ligand Docking | Binding Energy (kcal/mol) |
| GROMACS | MD Simulations | RMSD (Å) |
| Gaussian 16 | DFT Calculations | Electron Density Maps |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
